molecular formula C21H29NO2 B590442 UR-144 N(4-hydroxypentyl) CAS No. 1537889-04-5

UR-144 N(4-hydroxypentyl)

Cat. No.: B590442
CAS No.: 1537889-04-5
M. Wt: 327.5 g/mol
InChI Key: YHFHYHZNLCEAAP-UHFFFAOYSA-N
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Description

UR-144 N-(4-hydroxypentyl) is a synthetic cannabinoid metabolite derived from UR-144, a potent synthetic cannabinoid. UR-144 preferentially binds to the peripheral cannabinoid receptor 2 (CB2) over the central cannabinoid receptor 1 (CB1) . This compound is part of a class of synthetic cannabinoids that have been developed for research purposes and have been found in various designer drug products.

Biochemical Analysis

Biochemical Properties

UR-144 N(4-hydroxypentyl) plays a significant role in biochemical reactions as a metabolite of UR-144. It interacts with various enzymes, proteins, and other biomolecules. Specifically, UR-144 N(4-hydroxypentyl) is known to bind to cannabinoid receptors, particularly the CB2 receptor, with high affinity . This interaction influences the receptor’s activity, leading to various downstream effects. The compound’s interaction with enzymes involved in its metabolism, such as cytochrome P450 enzymes, is also noteworthy .

Cellular Effects

UR-144 N(4-hydroxypentyl) has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, UR-144 N(4-hydroxypentyl) can induce cytotoxicity in myocardial cells through mechanisms involving cytoplasmic calcium levels and DAPK1-related autophagy and necrosis . This compound’s impact on reactive oxygen species (ROS) levels and total antioxidant capacity further highlights its role in cellular stress responses .

Molecular Mechanism

The molecular mechanism of UR-144 N(4-hydroxypentyl) involves its binding interactions with cannabinoid receptors and other biomolecules. It acts as an agonist for the CB2 receptor, leading to receptor activation and subsequent signaling cascades . Additionally, UR-144 N(4-hydroxypentyl) can modulate enzyme activity, such as inhibiting or activating specific enzymes involved in its metabolism . These interactions result in changes in gene expression and cellular responses, contributing to its overall effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of UR-144 N(4-hydroxypentyl) can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that high doses of UR-144 N(4-hydroxypentyl) can lead to increased cytoplasmic calcium levels and enhanced cytotoxicity over time . The compound’s impact on ROS levels and antioxidant capacity also varies with prolonged exposure .

Dosage Effects in Animal Models

The effects of UR-144 N(4-hydroxypentyl) vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to significant toxicity. For example, high doses of UR-144 N(4-hydroxypentyl) have been associated with increased cytotoxicity and membrane damage in myocardial cells . These dosage-dependent effects highlight the importance of understanding the compound’s threshold and toxic levels.

Metabolic Pathways

UR-144 N(4-hydroxypentyl) is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the compound’s hydroxylation and subsequent metabolism. The metabolic pathways of UR-144 N(4-hydroxypentyl) also involve the formation of other metabolites, such as dihydroxy metabolites and carboxy metabolites . These pathways play a crucial role in determining the compound’s bioavailability and overall impact on the body.

Transport and Distribution

The transport and distribution of UR-144 N(4-hydroxypentyl) within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues, such as the liver and kidneys, are critical for understanding its pharmacokinetics . Additionally, UR-144 N(4-hydroxypentyl) can be detected in serum and urine, indicating its systemic distribution .

Subcellular Localization

UR-144 N(4-hydroxypentyl) exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular cellular compartments or organelles . For instance, its accumulation in the cytoplasm and interaction with cytoplasmic proteins play a significant role in its cytotoxic effects . Understanding the subcellular localization of UR-144 N(4-hydroxypentyl) is essential for elucidating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UR-144 N-(4-hydroxypentyl) involves the hydroxylation of the pentyl side chain of UR-144. The synthetic route typically starts with the preparation of UR-144, which is achieved by reacting 1-pentyl-1H-indole-3-carboxylic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of a base. The hydroxylation step can be carried out using various oxidizing agents under controlled conditions to introduce the hydroxyl group at the 4-position of the pentyl chain .

Industrial Production Methods

Industrial production methods for UR-144 N-(4-hydroxypentyl) are not well-documented due to its primary use in research and forensic applications. the general approach would involve large-scale synthesis of UR-144 followed by selective hydroxylation using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

UR-144 N-(4-hydroxypentyl) undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

UR-144 N-(4-hydroxypentyl) is primarily used in scientific research to study the metabolism and pharmacokinetics of synthetic cannabinoids. It serves as a reference standard in forensic toxicology to identify and quantify the presence of UR-144 and its metabolites in biological samples . Additionally, it is used in studies investigating the effects of synthetic cannabinoids on the endocannabinoid system and their potential therapeutic applications.

Comparison with Similar Compounds

UR-144 N-(4-hydroxypentyl) can be compared with other synthetic cannabinoids such as:

    JWH-018: Another synthetic cannabinoid with a similar structure but different receptor binding affinities.

    AM-2201: A synthetic cannabinoid with a fluorinated side chain, leading to different metabolic pathways.

    XLR-11: A synthetic cannabinoid with a similar cyclopropyl group but different side chain modifications.

UR-144 N-(4-hydroxypentyl) is unique due to its specific hydroxylation at the 4-position of the pentyl chain, which influences its metabolic stability and pharmacological profile.

Properties

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-14(23)9-8-12-22-13-16(15-10-6-7-11-17(15)22)18(24)19-20(2,3)21(19,4)5/h6-7,10-11,13-14,19,23H,8-9,12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFHYHZNLCEAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043116
Record name UR-144 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537889-04-5
Record name UR-144 N(4-hydroxypentyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UR-144 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UR-144 N(4-HYDROXYPENTYL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOM2IB42C4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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